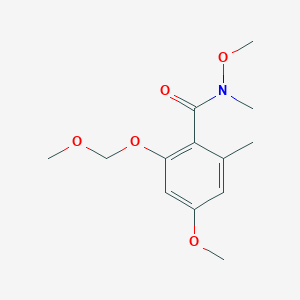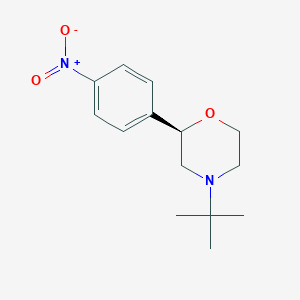
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene is an organic compound with the molecular formula C10H11I It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a 2-methylbenzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene typically involves the following steps:
Synthetic Routes: One common method involves the iodination of 3-prop-1-en-1-yl-2-methylbenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Reaction Conditions: The reaction conditions often include the use of a catalyst such as copper(I) iodide to facilitate the iodination process. The reaction mixture is typically stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols or alkanes.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine makes it suitable for use in techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity against various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can be studied using techniques such as molecular docking and binding assays.
Pathways Involved: The specific pathways affected by this compound depend on its chemical structure and the nature of its interactions with molecular targets. For example, it may modulate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Bromoprop-1-en-1-yl)-2-methylbenzene and 1-(3-Chloroprop-1-en-1-yl)-2-methylbenzene share similar structural features but differ in the halogen atom attached to the prop-1-en-1-yl group.
Uniqueness: The presence of iodine in this compound imparts unique reactivity and properties compared to its bromine and chlorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
918959-10-1 |
|---|---|
Molekularformel |
C10H11I |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-(3-iodoprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11I/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
BCZDNQMEDWGKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



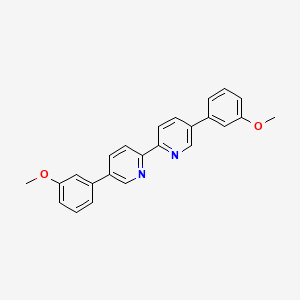
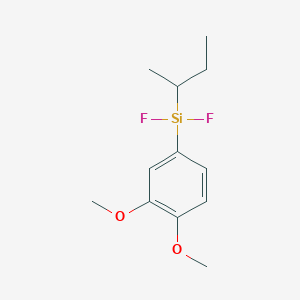

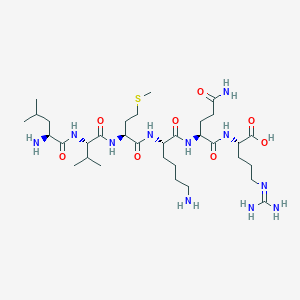
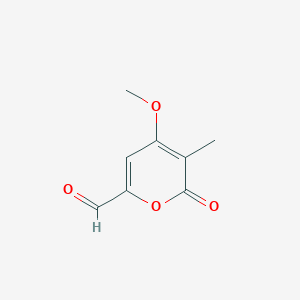
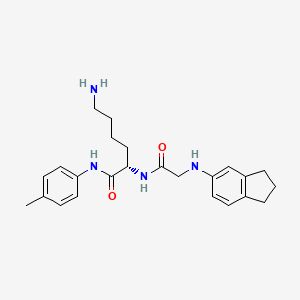

![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
